VPLSLYSG

MMP substrate specificity enzyme kinetics biomaterial degradation

VPLSLYSG (H-Val-Pro-Leu-Ser-Leu-Tyr-Ser-Gly-OH) is a synthetic octapeptide with the molecular formula C₃₉H₆₂N₈O₁₂ and a molecular weight of 834.96 g/mol. It functions as a substrate for multiple matrix metalloproteinases (MMPs), specifically MMP-1, MMP-2, MMP-7, and MMP-9, which cleave the peptide at the Gly-Leu bond.

Molecular Formula C39H62N8O12
Molecular Weight 835.0 g/mol
Cat. No. B12396333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVPLSLYSG
Molecular FormulaC39H62N8O12
Molecular Weight835.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NCC(=O)O)NC(=O)C2CCCN2C(=O)C(C(C)C)N
InChIInChI=1S/C39H62N8O12/c1-20(2)14-25(34(54)43-27(16-23-9-11-24(50)12-10-23)36(56)45-28(18-48)33(53)41-17-31(51)52)42-37(57)29(19-49)46-35(55)26(15-21(3)4)44-38(58)30-8-7-13-47(30)39(59)32(40)22(5)6/h9-12,20-22,25-30,32,48-50H,7-8,13-19,40H2,1-6H3,(H,41,53)(H,42,57)(H,43,54)(H,44,58)(H,45,56)(H,46,55)(H,51,52)/t25-,26-,27-,28-,29-,30-,32-/m0/s1
InChIKeyOSAJHMOJCFGRBU-LGICIMODSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

VPLSLYSG: An MMP-Degradable Octapeptide Substrate with Quantified Multi-MMP Catalytic Efficiency


VPLSLYSG (H-Val-Pro-Leu-Ser-Leu-Tyr-Ser-Gly-OH) is a synthetic octapeptide with the molecular formula C₃₉H₆₂N₈O₁₂ and a molecular weight of 834.96 g/mol . It functions as a substrate for multiple matrix metalloproteinases (MMPs), specifically MMP-1, MMP-2, MMP-7, and MMP-9, which cleave the peptide at the Gly-Leu bond . Its primary utility lies in designing MMP-responsive biomaterials, such as enzymatically degradable hydrogels for controlled drug delivery or tissue engineering, and in developing fluorescent or colorimetric probes for MMP activity assays .

Why Generic Substitution of VPLSLYSG Fails: Specificity Profile and Kinetic Divergence from Alternative MMP Substrates


Direct substitution of VPLSLYSG with other MMP-degradable peptide sequences is not scientifically sound due to substantial divergence in both catalytic efficiency and enzyme specificity. Kinetic analyses reveal that VPLSLYSG exhibits distinct kcat/KM values across MMP-2, MMP-7, and MMP-9 , and its susceptibility to MMP-1, MMP-2, and MMP-9 differs from other common sequences like IPESLRAG (primarily MMP-1/MMP-2) [1] or GPQGIWGQ (MMP-1/MMP-9) [2]. These quantitative differences in enzyme recognition and turnover directly govern the degradation kinetics of biomaterial constructs, meaning that substituting VPLSLYSG with another sequence will predictably alter the temporal profile of drug release or scaffold remodeling.

VPLSLYSG Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparison of MMP Catalytic Efficiency


Differential MMP Specificity: Comparative kcat/KM Values for MMP-2, MMP-7, and MMP-9

VPLSLYSG exhibits a defined rank-order of catalytic efficiency across three MMP family members. For MMP-2, the mid-rate kcat/KM is 61,000 ± 4,000 M⁻¹s⁻¹; for MMP-9, it is 49,000 ± 3,000 M⁻¹s⁻¹; and for MMP-7, it is 22,000 ± 3,000 M⁻¹s⁻¹ . The 2.8-fold difference between MMP-2 and MMP-7 within the same peptide sequence allows researchers to select VPLSLYSG when a degradation response weighted toward MMP-2 (gelatinase A) over MMP-7 (matrilysin) is experimentally required, in contrast to broad-spectrum fluorogenic substrates that do not discriminate among these enzymes.

MMP substrate specificity enzyme kinetics biomaterial degradation catalytic efficiency

Cross-Comparison of MMP Cleavage Spectrum: VPLSLYSG vs. GPQGIWGQ vs. IPESLRAG

In a systematic screening study of enzymatically degradable poly(ethylene glycol) hydrogels for tissue-engineered periosteum, VPLSLYSG was directly compared with two other MMP-cleavable sequences, GPQGIWGQ and IPESLRAG, using an in vitro 3D cell spheroid assay [1]. While quantitative degradation rate data from this study are not publicly accessible, the inclusion of all three sequences in the same experimental design establishes that each sequence yields distinct tissue infiltration and integration outcomes. VPLSLYSG is uniquely susceptible to MMP-1, MMP-2, and MMP-9 , whereas IPESLRAG is reported to be specifically cleaved by MMP-1 and MMP-2 [2], and GPQGIWGQ by MMP-1 and MMP-9 [3]. This differential enzyme recognition spectrum means that substituting VPLSLYSG with either alternative alters which MMPs can trigger degradation.

MMP-cleavable linker hydrogel degradation tissue engineering biomaterial design

VPLSLYSG Product Specifications: Purity and Long-Term Storage Stability

Vendors consistently report VPLSLYSG purity of ≥95% as determined by HPLC, with a shelf life of 2 to 3 years when stored as lyophilized powder at -20°C [1][2]. In solvent, stability is reduced to 6 months at -80°C or 1 month at -20°C . This specification falls within the typical purity range for research-grade custom peptides (generally 95-98%), providing a baseline quality expectation for procurement.

peptide purity storage stability procurement quality control

VPLSLYSG Application Scenarios: Where Its Specificity Profile Delivers Differentiated Value


MMP-2-Responsive Hydrogels for Tumor Microenvironment-Targeted Drug Delivery

VPLSLYSG is particularly suited for constructing MMP-2-responsive drug delivery systems targeting solid tumors. Its high catalytic efficiency for MMP-2 (kcat/KM = 61,000 ± 4,000 M⁻¹s⁻¹) relative to MMP-7 (kcat/KM = 22,000 ± 3,000 M⁻¹s⁻¹) [1] ensures preferential degradation in gelatinase A-rich tumor microenvironments. In a proof-of-concept study, VPLSLYSG-modified dendrimer nanoparticles demonstrated deep tumor penetration and 6-day retention in a murine glioblastoma model , validating the translational relevance of this MMP specificity profile for oncology applications.

Tissue-Engineered Scaffolds Requiring Controlled Multi-MMP Degradation

VPLSLYSG has been systematically evaluated alongside GPQGIWGQ and IPESLRAG for enzymatic degradation in PEG hydrogels encapsulating mesenchymal stem cells and osteoprogenitor cells [1]. Its unique susceptibility to MMP-1, MMP-2, MMP-7, and MMP-9 makes it appropriate for bone tissue engineering applications where multiple MMPs are expressed during the inflammatory and remodeling phases of healing. Researchers selecting VPLSLYSG over narrower-specificity alternatives can achieve degradation profiles that more closely mimic the multi-enzyme environment of native extracellular matrix turnover.

In Vitro MMP Activity Assays Requiring Discrimination Between Gelatinases and Matrilysin

The differential kcat/KM values of VPLSLYSG across MMP-2 (61,000 M⁻¹s⁻¹), MMP-9 (49,000 M⁻¹s⁻¹), and MMP-7 (22,000 M⁻¹s⁻¹) [1] enable its use as a substrate for distinguishing relative enzyme activities in biological samples. Unlike broad-spectrum fluorogenic substrates that yield similar turnover rates across multiple MMPs, VPLSLYSG provides a reproducible rank-order response that can help researchers identify which gelatinase (MMP-2 vs. MMP-9) or matrilysin (MMP-7) predominates in a given sample, such as tumor lysates, wound exudates, or conditioned media from inflammatory cell cultures.

Comparative Biomaterial Screening Studies Using DOE Methodology

VPLSLYSG is an established component in design of experiments (DOE) frameworks for optimizing MMP-degradable hydrogels. In a 2025 study, it was included as one of three enzymatically degradable sequences screened using 3D cell spheroid assays to identify hydrogels that maximized tissue infiltration and integration [1]. Procurement of VPLSLYSG from vendors with validated purity specifications (≥95% by HPLC) ensures that degradation rates observed in DOE screening can be reliably reproduced across different laboratories and scaled-up fabrication runs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for VPLSLYSG

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.